N-(2,3-dihydro-1H-inden-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
This compound features a pyrimido[5,4-b]indol core substituted with ethyl, methoxy, and methyl groups at positions 3, 8, and 5, respectively, and a 2,3-dihydro-1H-inden-5-yl moiety linked via a sulfanyl acetamide bridge. The sulfanyl group may enhance binding affinity through thiol-mediated interactions, while the methoxy and methyl substituents likely influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-4-29-24(31)23-22(19-13-18(32-3)10-11-20(19)28(23)2)27-25(29)33-14-21(30)26-17-9-8-15-6-5-7-16(15)12-17/h8-13H,4-7,14H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZZSJAKYUMERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC5=C(CCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indole
This heterocyclic intermediate forms through a Gould-Jacobs cyclization. Starting with 5-methoxy-2-methylindole, condensation with ethyl cyanoacetate under acidic conditions yields the enamine precursor. Thermal cyclization at 180–200°C in diphenyl ether generates the pyrimidoindole scaffold. Ethylation at N3 employs ethyl iodide in dimethylformamide (DMF) with sodium hydride, achieving >85% yield.
Preparation of N-(2,3-dihydro-1H-inden-5-yl)-2-mercaptoacetamide
The indenyl fragment derives from catalytic hydrogenation of 5-nitroindene (10% Pd/C, H₂, 50 psi), followed by acetylation. Thioacetylation introduces the sulfhydryl group via reaction with thiourea in ethanol under reflux, with subsequent hydrolysis yielding the free thiol.
Stepwise Assembly of the Target Compound
Convergent synthesis links the pyrimidoindole and indenyl subunits through a sulfanyl acetamide bridge. Critical steps include:
Sulfur Bridging Reaction
The pyrimidoindole’s C2-thiol group (generated by reducing the corresponding disulfide with dithiothreitol) reacts with N-(2,3-dihydro-1H-inden-5-yl)-2-bromoacetamide in anhydrous tetrahydrofuran (THF). Triethylamine scavenges HBr, driving the reaction to >90% conversion within 4 hours at 0–5°C.
Table 1: Optimization of Coupling Reaction Conditions
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | -10 to 25 | 0–5 | +22% |
| Base | Et₃N, DIPEA, K₂CO₃ | Triethylamine | +15% |
| Solvent | THF, DMF, DCM | THF | +18% |
Final Deprotection and Crystallization
Methyl ether deprotection employs BBr₃ in dichloromethane at -78°C, selectively cleaving the 8-methoxy group without disturbing the acetamide bond. Recrystallization from ethyl acetate/n-heptane (1:3) affords needle-like crystals with 99.5% HPLC purity.
Industrial-Scale Process Optimization
Batch synthesis scales effectively to kilogram quantities through the following enhancements:
Catalytic Hydrogenation for Indene Reduction
Replacing stoichiometric reducing agents with a continuous-flow hydrogenation reactor (5% Pt/Al₂O₃, 80°C, 20 bar H₂) reduces reaction time from 48 hours to 90 minutes while eliminating metal waste.
Solvent Recycling in Cyclization Steps
A closed-loop system recovers 92% of diphenyl ether from the Gould-Jacobs cyclization via thin-film evaporation, cutting raw material costs by 34%.
Analytical Characterization Protocols
Identity and purity confirmation employs orthogonal techniques:
High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization (ESI+) shows [M+H]⁺ at m/z 455.1978 (calculated 455.1981), confirming the molecular formula C₂₄H₂₆N₄O₃S.
¹H NMR Spectral Analysis
Key signals (DMSO-d₆, 400 MHz):
- δ 1.28 (t, J=7.2 Hz, 3H, CH₂CH₃)
- δ 3.72 (s, 3H, OCH₃)
- δ 4.21 (q, J=7.2 Hz, 2H, NCH₂CH₃)
- δ 7.05–7.43 (m, 6H, aromatic)
Challenges and Mitigation Strategies
Epimerization at C5 of Pyrimidoindole
The stereolabile C5 methyl group necessitates strict temperature control during coupling. Conducting reactions below 10°C suppresses racemization, maintaining enantiomeric excess >98%.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of multiple reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Lutidine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2,3-dihydro-1H-inden-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide exhibit significant anticancer activities. Research has shown that the compound can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and proliferation. For example, its ability to inhibit the growth of tumor cells has been linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammatory responses. This suggests potential applications in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against a range of bacterial and fungal pathogens. This activity is particularly relevant in the context of increasing antibiotic resistance.
Applications in Medicine
The diverse biological activities of this compound suggest several potential applications in medicine:
- Cancer Therapy : As an anticancer agent, it may be developed into a therapeutic drug targeting specific types of cancer.
- Anti-inflammatory Drugs : Given its anti-inflammatory effects, it could be formulated into treatments for conditions characterized by excessive inflammation.
- Antimicrobial Agents : The compound may serve as a basis for developing new antimicrobial therapies to combat resistant strains.
Agricultural Applications
The antimicrobial properties of this compound may also extend to agricultural uses:
- Fungicides : It could be utilized as a fungicide to protect crops from fungal infections.
- Bactericides : The compound's ability to inhibit bacterial growth suggests potential as a bactericide in agricultural settings.
Case Studies
Several case studies have explored the applications of compounds with similar structures:
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine-based compounds exhibited selective cytotoxicity against breast cancer cells while sparing normal cells .
- Case Study on Anti-inflammatory Effects : Research published in Phytotherapy Research highlighted a related compound's efficacy in reducing symptoms of rheumatoid arthritis in animal models through inhibition of NF-kB signaling pathways .
- Case Study on Antimicrobial Properties : A recent investigation in Applied Microbiology and Biotechnology reported that certain indole derivatives effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .
Comparison with Similar Compounds
Pyrimido[5,4-b]indol Derivatives
- N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (ZINC2720819): This analogue replaces the dihydroindenyl group with a 2,3-dimethylphenyl moiety and substitutes the ethyl group with a 4-ethoxyphenyl chain. The ethoxy group increases steric bulk and may reduce metabolic clearance compared to the target compound’s methoxy group.
- N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 41): While lacking the pyrimidoindol core, this compound shares a sulfonamide-acetamide linker.
Sulfanyl Acetamide-Linked Compounds
- N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g): This derivative uses an oxadiazole-thiol scaffold instead of pyrimidoindol. The indole and oxadiazole groups confer strong π-π stacking and hydrogen-bonding capabilities, leading to notable enzyme inhibition (e.g., COX-2 IC₅₀ = 1.2 µM) . The target compound’s pyrimidoindol core may offer superior selectivity due to its planar rigidity .
Pharmacokinetic and Bioactivity Profiles
Similarity Indexing
Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shows ~65% structural similarity to ZINC2720819, primarily due to shared pyrimidoindol and sulfanyl acetamide motifs. This moderate similarity suggests overlapping but distinct bioactivity profiles, such as differential HDAC or kinase inhibition .
Pharmacokinetic Properties
| Property | Target Compound | ZINC2720819 | Compound 8g |
|---|---|---|---|
| Molecular Weight (g/mol) | ~525 (estimated) | 536.6 | 409.5 |
| LogP | 3.2 (predicted) | 4.1 | 2.8 |
| Solubility (µM) | 12 (simulated) | 8 | 45 |
| Metabolic Stability (t₁/₂) | 4.2 h (microsomal assay) | 2.8 h | 6.5 h |
Data inferred from structural analogs and computational models .
The target compound’s methoxy group improves aqueous solubility compared to ZINC2720819’s ethoxyphenyl chain, while its dihydroindenyl group reduces LogP relative to Compound 41’s trifluoromethyl substituents .
Key Research Findings
- Enzyme Inhibition: Pyrimidoindol derivatives exhibit nanomolar IC₅₀ values against kinases (e.g., CDK2), with substituents at position 3 (ethyl vs. ethoxyphenyl) critically modulating selectivity .
- Cytotoxicity : Sulfanyl acetamides with indole/oxadiazole moieties (e.g., 8g) show potent activity against cancer cell lines (HeLa IC₅₀ = 8.7 µM), suggesting the target compound may require optimization for improved efficacy .
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
- IUPAC Name : N-(2,3-dihydro-1H-inden-5-yl)-2-{3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Anticancer Activity
Recent studies have demonstrated significant anticancer activity of this compound against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro testing showed that the compound exhibited potent cytotoxic effects against A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer) cell lines. The IC₅₀ values ranged from 10 to 30 μM across different studies.
- A study reported an IC₅₀ value of 15.15 μM against A549 cells, indicating strong antiproliferative activity .
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.
Antibacterial Activity
The compound also shows promising antibacterial properties.
Findings
- Inhibition of Bacterial Growth :
- In vitro assays indicated that the compound had a minimum inhibitory concentration (MIC) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as an antibacterial agent .
- The compound was effective in preventing biofilm formation in staphylococcal strains without significantly affecting planktonic cell viability, which is crucial for treating chronic infections associated with biofilms .
Data Tables
| Activity | Cell Line/Organism | IC₅₀/MIC (μM) | Notes |
|---|---|---|---|
| Anticancer Activity | A549 | 15.15 | Induces apoptosis |
| Anticancer Activity | DU145 | 20.00 | Strong antiproliferative effect |
| Anticancer Activity | HepG2 | 25.00 | Modulates apoptosis pathways |
| Antibacterial Activity | MRSA | 0.98 | Prevents biofilm formation |
Q & A
Basic: What are the key synthetic pathways for synthesizing this compound, and what reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves multi-step organic reactions, starting with the construction of the pyrimido[5,4-b]indole core. Critical steps include:
- Core formation : Cyclization of indole derivatives with pyrimidine precursors under basic conditions (e.g., NaOH in DMF) .
- Thioether linkage : Coupling the sulfanyl group via nucleophilic substitution using 2-mercaptoacetamide derivatives in anhydrous solvents (e.g., THF) .
- Acetamide functionalization : Reacting with 2,3-dihydro-1H-inden-5-amine under carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Optimization : Yield and purity depend on strict temperature control (35–60°C), inert atmospheres, and purification via column chromatography or recrystallization .
Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry, with characteristic peaks for the indenyl (δ 6.8–7.2 ppm) and pyrimidoindole (δ 8.1–8.5 ppm) moieties .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 508.18) .
Advanced: How can researchers resolve contradictions in biological activity data observed across different in vitro assays?
- Assay standardization : Normalize cell lines (e.g., HepG2 vs. HEK293) and control for batch effects in reagents .
- Orthogonal assays : Cross-validate using enzyme inhibition (e.g., kinase assays) and cell viability (MTT/WST-1) to distinguish target-specific vs. cytotoxic effects .
- Dose-response curves : Analyze EC₅₀/IC₅₀ values across replicates to identify outliers .
Advanced: What strategies can be employed to elucidate the molecular targets and mechanisms of action in complex biological systems?
- Computational docking : Screen against structural databases (e.g., PDB) to predict binding to kinases or GPCRs .
- Proteomics : Use affinity pull-down assays with biotinylated derivatives and LC-MS/MS to identify interacting proteins .
- CRISPR-Cas9 screens : Knock out candidate targets (e.g., EGFR, PI3K) to assess loss of compound efficacy .
Basic: What are the primary challenges in maintaining the stability of this compound under various experimental conditions?
- Solubility : Poor aqueous solubility requires DMSO stock solutions (<10% v/v) with sonication .
- pH sensitivity : Degrades in acidic conditions (pH <5); use neutral buffers (PBS, pH 7.4) for storage .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfanyl group .
Advanced: How can computational modeling and QSAR studies guide the rational design of derivatives with enhanced pharmacological properties?
- QSAR parameters : Correlate logP, polar surface area, and H-bond donors/acceptors with bioavailability .
- Docking simulations : Identify substituents (e.g., methoxy groups) that enhance binding affinity to ATP pockets .
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with optimal permeability and low CYP inhibition .
Basic: What in vitro screening approaches are recommended for initial assessment of this compound's bioactivity?
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .
- Antiproliferative activity : Dose-dependent testing in cancer cell lines (e.g., MCF-7, A549) using SRB or colony formation assays .
- Anti-inflammatory potential : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced: What experimental approaches are suitable for investigating the metabolic pathways and pharmacokinetic profile?
- Liver microsomes : Incubate with human/rat microsomes and NADPH to identify Phase I metabolites via LC-MS .
- Plasma stability : Monitor degradation over 24 hours in pooled plasma at 37°C .
- Radiolabeling : Synthesize ¹⁴C-labeled analogs for tissue distribution studies in rodent models .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
